molecular formula C14H15NO3 B1395475 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone CAS No. 860649-18-9

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Cat. No.: B1395475
CAS No.: 860649-18-9
M. Wt: 245.27 g/mol
InChI Key: UKNKIEZLTTZRLX-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, may exhibit unique properties due to its specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis may start with a quinoline derivative.

    Acetylation: Introduction of the acetyl group at the 3-position.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position.

    Isopropylation: Introduction of the isopropyl group at the 1-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.

    Reduction: The acetyl group at the 3-position can be reduced to an alcohol.

    Substitution: The isopropyl group at the 1-position can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, in the presence of a base.

Major Products

    Oxidation: Formation of 3-acetyl-4-keto-1-isopropyl-2(1H)-quinolinone.

    Reduction: Formation of 3-hydroxy-4-hydroxy-1-isopropyl-2(1H)-quinolinone.

    Substitution: Formation of various alkyl-substituted quinolinones.

Scientific Research Applications

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone may have applications in:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible development as a pharmaceutical agent due to its quinolinone core.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The acetyl and hydroxyl groups may play a role in binding to active sites or interacting with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and isopropyl groups.

    3-acetyl-2(1H)-quinolinone: Lacks the hydroxyl and isopropyl groups.

    1-isopropyl-2(1H)-quinolinone: Lacks the acetyl and hydroxyl groups.

Uniqueness

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other quinolinone derivatives.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNKIEZLTTZRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320550
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-18-9
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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